

# Thermochemical Profile of Benzyl Fluoride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Benzyl fluoride

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **benzyl fluoride** ( $\text{C}_6\text{H}_5\text{CH}_2\text{F}$ ). The information presented herein is critical for understanding the energetic properties of this compound, which is of growing interest in medicinal chemistry and materials science due to the unique influence of the fluorine atom on molecular properties. This document summarizes key quantitative data, details experimental methodologies where available, and presents logical workflows for data determination.

## Core Thermochemical Data

The following tables summarize the essential thermochemical parameters for **benzyl fluoride** at standard conditions (298.15 K and 1 bar).

### Table 1: Enthalpy and Bond Dissociation Energy

Parameter	Symbol	Value	Phase	Method	Source
Enthalpy of Formation	$\Delta_f H^\circ$	$-126.4 \pm 4.0$ kJ/mol	Gas	Reaction Calorimetry	[Verevkin et al., 2003][1][2]
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	$44.5 \pm 0.4$ kJ/mol	Liquid to Gas	Isoteniscope	[Ashcroft, 1976]
Enthalpy of Formation	$\Delta_f H^\circ$	$-170.9 \pm 4.0$ kJ/mol	Liquid	Calculated	Derived
C-F Bond Dissociation Enthalpy	BDE(C-F)	412.8 kJ/mol	Gas	Calculation from $\Delta_f H^\circ$	[Verevkin et al., 2003][1]

Note: The liquid phase enthalpy of formation was derived using the gas phase enthalpy of formation and the enthalpy of vaporization ( $\Delta_f H^\circ(l) = \Delta_f H^\circ(g) - \Delta_{vap} H^\circ$ ).

## Table 2: Physicochemical Properties

Property	Value	Unit	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F	-	-
Molar Mass	110.13	g/mol	[PubChem]
Boiling Point	140	°C	[Wikipedia]
Melting Point	-35	°C	[Wikipedia]
Density	1.0228	g/cm <sup>3</sup>	[Wikipedia]

Note: Experimental data for the heat capacity ( $C_p$ ) and standard entropy ( $S^\circ$ ) of **benzyl fluoride** are not readily available in the surveyed literature. Computational chemistry methods could provide reliable estimates for these parameters.

## Experimental and Computational Methodologies

A critical aspect of utilizing thermochemical data is understanding its origin. The following sections detail the methodologies employed to determine the key energetic parameters of

**benzyl fluoride**.

## Determination of Enthalpy of Formation

The gas-phase enthalpy of formation of **benzyl fluoride** was determined by Verevkin et al. through a combination of experimental measurements on related benzyl halides and literature data.<sup>[1][2]</sup> While the specific reaction scheme for **benzyl fluoride** is not detailed in the abstract, the general approach for the series of benzyl halides involved the study of reaction and phase change enthalpies. A common technique for determining the enthalpy of formation of organic halides is through reaction calorimetry, often involving reduction or hydrolysis reactions where the enthalpy of reaction is measured, and the enthalpy of formation of the target compound is calculated using Hess's Law with known enthalpies of formation for the other reactants and products.

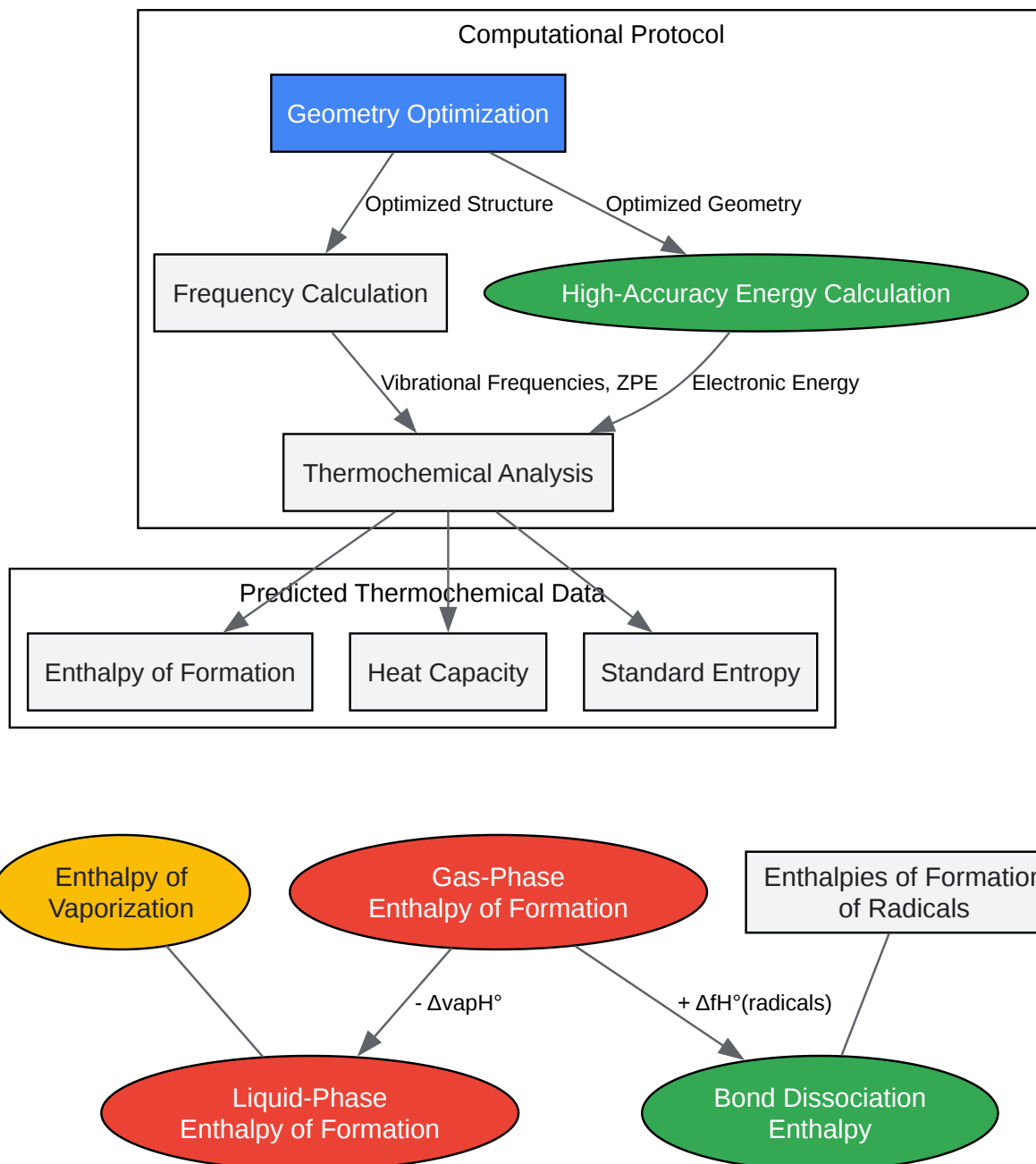
## Determination of Enthalpy of Vaporization

The enthalpy of vaporization of **benzyl fluoride** was experimentally determined by Stanley J. Ashcroft using an isoteniscope. This method involves measuring the vapor pressure of the liquid at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By plotting the natural logarithm of the vapor pressure against the inverse of the temperature, the enthalpy of vaporization can be calculated from the slope of the line.

## Computational Approaches

In the absence of experimental data for properties like heat capacity and entropy, computational chemistry provides a powerful tool for their prediction. High-level ab initio and density functional theory (DFT) methods can be used to calculate these thermochemical properties.

Workflow for Computational Thermochemistry:



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## References

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